Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 317.45 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an isopropyl group attached to a carboxylate group, which is connected to a benzothiophene ring. The benzothiophene ring is substituted with an amino group and a phenyl group . For a detailed structural analysis, it is recommended to use software tools that can visualize the 3D structure of the molecule.Scientific Research Applications
Synthesis and Reactivity
Cascade Recyclization : Isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates react with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones to give corresponding 1′-substituted (Z)-6′,6′-dimethyl-3-[phenyl(arylamino)methylidene]-6′,7′-dihydro-3Hspiro[furan-2,3′-indole]-2′,4,4′,5(1′H,5′H)-tetraones. The structure of one such compound was confirmed via X-ray analysis, highlighting the compound's potential in complex organic synthesis involving cascade recyclization processes (Silaichev et al., 2009).
Reactivity with Substituted Benzylidenemalononitriles and α,β-Acetylenic Esters : The compound demonstrates interesting reactions with substituted benzylidenemalononitriles and α,β-acetylenic esters, leading to the formation of novel benzothieno[2,3-d]pyrimidine derivatives. This indicates its versatility in synthesizing heterocyclic compounds, which are often of interest in the development of pharmaceuticals and agrochemicals (Youssef, 2009).
Biologically Active Derivatives
- Synthesis and Analysis of Biologically Active Azomethine Derivatives : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been explored as acyclic precursors for biologically active compounds. Research into these derivatives has shown potential for cytostatic, antitubercular, and anti-inflammatory activities, indicating a promising area for the development of new therapeutic agents (Chiriapkin et al., 2021).
Environmental Applications
- Biotransformation by Bacteria : Isopropylbenzene-degrading bacteria have shown the ability to transform benzothiophene into various compounds, indicating potential environmental applications, such as in the bioremediation of thiophene-containing pollutants. This research provides insight into the microbial pathways involved in the degradation of complex organic compounds, which could be leveraged for environmental cleanup efforts (Eaton & Nitterauer, 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-11(2)21-18(20)16-14-9-8-13(10-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,11,13H,8-10,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVNNRNEFSCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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